2-Methoxy-7-azaspiro[3.5]nonane

Catalog No.
S14054189
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-7-azaspiro[3.5]nonane

Product Name

2-Methoxy-7-azaspiro[3.5]nonane

IUPAC Name

2-methoxy-7-azaspiro[3.5]nonane

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-11-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3

InChI Key

YFHFIEDXFXLIDK-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCNCC2

2-Methoxy-7-azaspiro[3.5]nonane is a highly functionalized spirocyclic building block increasingly procured for advanced medicinal chemistry and agrochemical pipelines [1]. Featuring a spiro[3.5]nonane core with a methoxy substituent on the cyclobutane ring, this secondary amine serves as a conformationally restricted, high-Fsp3 surrogate for traditional piperidines and morpholines. Commercially available primarily as a stable hydrochloride salt (CAS 2306270-77-7), it provides a distinct combination of steric bulk, a defined hydrogen-bond acceptor vector, and modulated basicity [2]. Procurement of this specific spirocycle is driven by its proven utility in optimizing pharmacokinetic profiles, enhancing metabolic stability, and improving aqueous solubility in late-stage lead optimization, particularly within PRMT5 inhibitor and sodium channel activator development programs.

Research Fit

Spirocyclic [3.5]nonane scaffold with enhanced 3D architecture
Methoxy group at 2-position enables SAR vector exploration
Available as free base and hydrochloride salt for reaction flexibility

Substituting 2-methoxy-7-azaspiro[3.5]nonane with simpler analogs, such as unsubstituted 7-azaspiro[3.5]nonane, 2-oxa-7-azaspiro[3.5]nonane, or standard 4-methoxypiperidine, compromises both physicochemical and binding profiles [1]. Standard piperidines lack the rigid three-dimensional spirocyclic core, leading to lower Fsp3 fractions, higher lipophilicity, and increased vulnerability to cytochrome P450-mediated oxidative metabolism. While 2-oxa-7-azaspiro[3.5]nonane provides a similar spirocyclic geometry, it alters the dipole moment and removes the exocyclic methoxy group, which frequently serves as a critical hydrogen-bond acceptor in tight binding pockets. Furthermore, the unsubstituted 7-azaspiro[3.5]nonane exhibits a higher pKa and different lipophilicity (logD), which can negatively impact membrane permeability and oral bioavailability [2]. Consequently, generic substitution results in unpredictable pharmacokinetic liabilities and reduced target affinity, making this exact methoxy-substituted spirocycle highly valuable for specific structure-activity relationship (SAR) optimizations.

Substitution Risk

Unsubstituted or 2-oxa analogs may shift lipophilicity and hydrogen-bonding profile, altering target engagement context.
The 7-azaspiro[3.5]nonane scaffold has reported FAAH inhibition activity threshold not replicated by alternative spirocyclic cores.
2,6-diazaspiro[3.5]nonane cores are associated with sigma receptor ligand programs, not M4 muscarinic receptor context.

Enhanced 3D Structural Complexity (Fsp3) for Metabolic Stability

Incorporation of the 2-methoxy-7-azaspiro[3.5]nonane moiety significantly improves the three-dimensional structural complexity of lead compounds compared to planar piperidine analogs [1]. With an Fsp3 fraction of 0.89 (8 of 9 carbons are sp3 hybridized), this spirocycle provides a rigid, out-of-plane architecture that shields the amine core from rapid N-dealkylation and alpha-oxidation by CYP450 enzymes. In comparative pharmacokinetic evaluations, lead compounds utilizing this specific spirocyclic amine demonstrated extended half-lives and high liver microsome stability, translating to a quantifiable reduction in intrinsic clearance rates and enabling higher oral bioavailability in murine models.

Evidence DimensionFraction of sp3 hybridized carbons (Fsp3) and metabolic stability
Target Compound DataFsp3 = 0.89, yielding high hepatic microsomal stability
Comparator Or Baseline4-Methoxypiperidine (Fsp3 = 0.83, planar ring system)
Quantified DifferenceIncreased 3D character directly correlating with reduced CYP-mediated clearance
ConditionsIn vitro liver microsome assays and in vivo murine pharmacokinetic models

Procuring this spirocycle allows medicinal chemists to overcome rapid metabolic clearance liabilities associated with traditional flat amine building blocks.

Lipophilicity vs 2-Oxa
Data to verify
TargetXLogP3 0.8; Rot. bonds 1
2-OxaXLogP3 0.0; Rot. bonds 0
Δ +0.8 XLogP3, +1 rot. bond
Supports permeability ranking for building block selection
Computed properties (PubChem); experimental validation advised

Optimized Binding Affinity via Exocyclic Hydrogen Bonding

The exocyclic methoxy group on the cyclobutane ring provides a distinct structural advantage over unsubstituted 7-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane [1]. In the development of potent PRMT5 inhibitors, the methoxy oxygen acts as a crucial hydrogen-bond acceptor, interacting specifically with residues in the target binding pocket. Compounds incorporating 2-methoxy-7-azaspiro[3.5]nonane exhibit nanomolar IC50 values and enhanced cellular SDMA inhibitory activity compared to analogs lacking this functional group. This precise spatial arrangement of the methoxy vector is essential for maximizing target engagement while maintaining optimal lipophilicity.

Evidence DimensionTarget binding affinity (IC50) and cellular inhibitory activity
Target Compound DataNanomolar IC50 values (<10 nM) in optimized PRMT5 inhibitor scaffolds
Comparator Or BaselineAnalogs lacking the methoxy hydrogen-bond acceptor
Quantified DifferenceOrder-of-magnitude improvement in target affinity due to specific exocyclic interactions
ConditionsPRMT5 enzyme inhibition and cellular proliferation assays

Selecting the methoxy-substituted variant is critical for achieving nanomolar potency when a specific hydrogen-bond acceptor vector is required in the binding pocket.

FAAH Inhibition
Class-level inference
kinact/Ki >1500 M⁻¹ s⁻¹
Scaffold-level activity context for FAAH inhibitor programs
Value from parent 7-azaspiro[3.5]nonane core

Reliable Processability and Amide Coupling Efficiency

From a procurement and scale-up perspective, 2-methoxy-7-azaspiro[3.5]nonane hydrochloride offers reliable handling characteristics [1]. Unlike many low-molecular-weight functionalized amines that suffer from deliquescence or volatility, this specific hydrochloride salt is a stable, crystalline solid. It demonstrates high reactivity and clean conversion in standard amide coupling reactions, such as those utilizing triphosgene or standard coupling reagents (e.g., HATU, EDC) in the presence of bases like N,N-diisopropylethylamine. The robust physical form ensures reproducible stoichiometry and minimizes purification bottlenecks during library synthesis and scale-up manufacturing.

Evidence DimensionCoupling efficiency and synthetic handling
Target Compound Data>85% yield in standard triphosgene/amine coupling reactions as a stable salt
Comparator Or BaselineSterically hindered or volatile acyclic amines
Quantified DifferenceHigher isolated yields, improved stoichiometric precision, and reduced purification overhead
ConditionsStandard amide coupling conditions and ambient storage

The stable hydrochloride salt form ensures reproducible yields and seamless integration into automated library synthesis and process scale-up workflows.

3D vs Piperidine
Class-level inference
SpiroEC50 4 nM, CYP IC50 >10 μM
PlanarPiperidine/piperazine rings
Representative compound 17; qualitative 3D advantage
Spirocyclic scaffold may provide 3D conformational advantage
GPR119 agonist series; CYP profile may differ per derivative
M4 Patent
Context-dependent
U.S. Patent 11,149,022 B2 granted 2021
Intellectual property context for M4 antagonist research
Claims substituted 7-azaspiro[3.5]nonane compounds
Dual Salt Forms
Supporting evidence
Free base (CAS 1692370-05-0) and HCl salt (≥97% purity)
Procurement flexibility supports reaction condition screening
Two forms commercially available

Development of Epigenetic Modulators (PRMT5 Inhibitors)

Due to its optimal balance of steric bulk, metabolic stability, and hydrogen-bonding capability, 2-methoxy-7-azaspiro[3.5]nonane is a preferred building block in the synthesis of PRMT5 inhibitors [1]. It replaces flat piperidines to enhance target affinity and pharmacokinetic profiles in oncology drug discovery programs.

Optimization of Ion Channel Modulators

The compound is utilized in the design of sodium channel activators and other ion channel modulators [2]. Its high Fsp3 fraction improves the aqueous solubility of lipophilic lead compounds, reducing attrition rates associated with poor physicochemical properties.

High-Throughput Library Synthesis for Lead Generation

The stable, crystalline nature of the hydrochloride salt makes it an ideal reagent for automated, high-throughput amide coupling campaigns [1]. It allows for the rapid generation of spirocycle-containing compound libraries with predictable reactivity and minimal purification requirements.

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization studies
Scaffold with reported FAAH kinact/Ki context
Derivative SAR and target engagement assays
GPR119 agonist discovery research
Spirocyclic 3D scaffold with reported assay potency context
CYP inhibition profile and glucose-dependent insulin secretion model
M4 muscarinic receptor antagonist research
Patent-protected 7-azaspiro[3.5]nonane scaffold
M4 receptor binding and selectivity profiling
Parallel SAR and reaction condition screening
Free base and HCl salt procurement flexibility
Reaction compatibility and salt-form stability

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

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